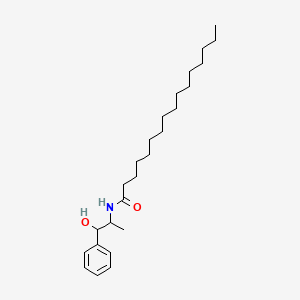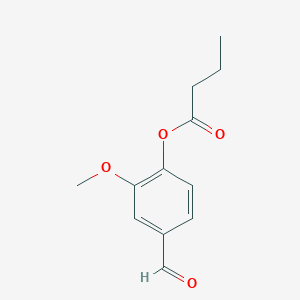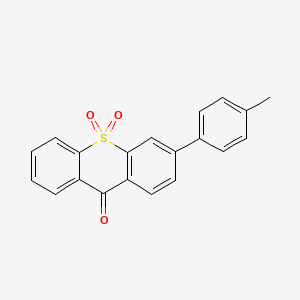
9H-Thioxanthen-9-one, 3-(4-methylphenyl)-, 10,10-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Thioxanthen-9-one, 3-(4-methylphenyl)-, 10,10-dioxide is a chemical compound with the molecular formula C20H14O3S. It belongs to the class of thioxanthene derivatives, which are known for their diverse applications in various fields, including organic electronics and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthen-9-one, 3-(4-methylphenyl)-, 10,10-dioxide typically involves the oxidation of 3-(4-methylphenyl)-9H-thioxanthene-9-one. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group back to the thioxanthene form.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, 9H-Thioxanthen-9-one, 3-(4-methylphenyl)-, 10,10-dioxide is used as a precursor for synthesizing various functionalized thioxanthene derivatives. These derivatives are valuable intermediates in the synthesis of complex organic molecules .
Biology
It can be used in the development of new pharmaceuticals and as a probe in biochemical studies .
Medicine
Thioxanthene derivatives, including this compound, have shown promise in medicinal chemistry for their potential therapeutic properties. They are being investigated for their anti-inflammatory, anticancer, and antimicrobial activities .
Industry
In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 9H-Thioxanthen-9-one, 3-(4-methylphenyl)-, 10,10-dioxide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-tert-butyl-10,10-dioxothioxanthen-9-one
- 9H-Thioxanthen-9-one, 3-(4-methylphenyl)-, 10,10-dioxide
Uniqueness
Compared to other thioxanthene derivatives, this compound stands out due to its specific substitution pattern and electronic properties. These unique features make it particularly suitable for applications in organic electronics and medicinal chemistry .
Eigenschaften
CAS-Nummer |
890045-42-8 |
|---|---|
Molekularformel |
C20H14O3S |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C20H14O3S/c1-13-6-8-14(9-7-13)15-10-11-17-19(12-15)24(22,23)18-5-3-2-4-16(18)20(17)21/h2-12H,1H3 |
InChI-Schlüssel |
KIFTWJGYULQCLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


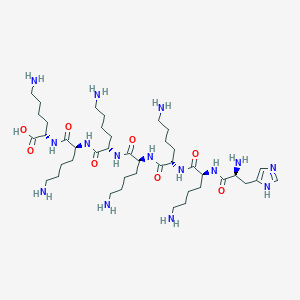
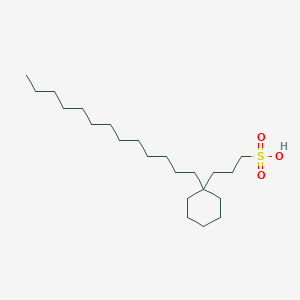
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14199029.png)
![1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole](/img/structure/B14199036.png)
![8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14199039.png)
![4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]aniline](/img/structure/B14199043.png)
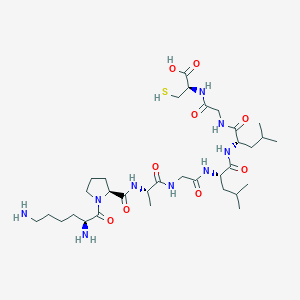
![Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14199051.png)
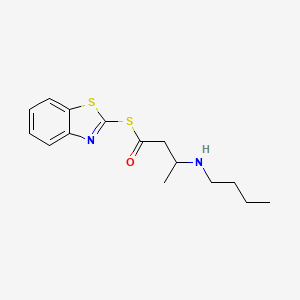
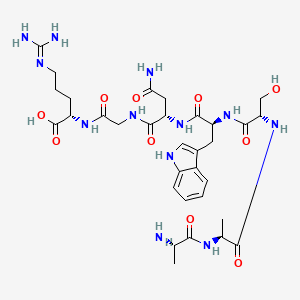
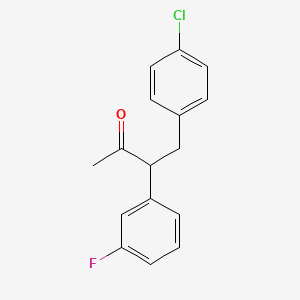
![2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B14199089.png)
